N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide

Catalog No.
S2955007
CAS No.
898408-50-9
M.F
C19H19N3O6
M. Wt
385.376
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2...

CAS Number

898408-50-9

Product Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide

Molecular Formula

C19H19N3O6

Molecular Weight

385.376

InChI

InChI=1S/C19H19N3O6/c1-27-16-8-7-13(10-17(16)28-2)21-11-12(9-18(21)23)20-19(24)14-5-3-4-6-15(14)22(25)26/h3-8,10,12H,9,11H2,1-2H3,(H,20,24)

InChI Key

HHNRHOIRLPANIM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC

solubility

not available

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is a complex organic compound characterized by its unique molecular structure, which includes a pyrrolidinone ring, a nitro group, and multiple methoxy substituents. The compound's IUPAC name reflects its intricate arrangement of functional groups, indicating its potential for diverse chemical reactivity and biological activity. The presence of the nitro group introduces significant electron-withdrawing properties, which can influence the compound's reactivity and interactions with biological targets.

  • The nitro group can be a potential explosive group under specific conditions [].
  • The aromatic amine group (derived from the amide bond) may have some degree of toxicity [].

The chemical behavior of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide is largely dictated by its functional groups:

  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
  • Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds similar to N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide exhibit significant pharmacological activities. Notably, derivatives of nitrobenzamide have shown potential in treating tuberculosis and other infectious diseases due to their ability to inhibit bacterial growth. Additionally, compounds featuring pyrrolidinone rings are often investigated for their neuroprotective and nootropic effects . The specific biological activity of this compound is an area of ongoing research.

The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide can be achieved through various methodologies:

  • Condensation Reactions: The initial step often involves the condensation of 3,4-dimethoxyphenylamine with a suitable pyrrolidinone precursor.
  • Formation of Nitrobenzamide: The introduction of the nitro group typically occurs via nitration reactions involving 2-nitrobenzoic acid or its derivatives.
  • Purification Techniques: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity.

These synthetic routes underscore the compound's complexity and the need for careful control over reaction conditions.

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide has potential applications in various fields:

  • Pharmaceutical Development: Its structural features suggest potential use as a therapeutic agent in treating bacterial infections or neurological disorders.
  • Chemical Research: As a versatile building block, it can serve as a precursor for synthesizing other biologically active compounds.
  • Material Science: Investigations into its properties may reveal applications in developing novel materials with specific electronic or optical characteristics .

Studies exploring the interactions of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide with biological macromolecules are crucial for understanding its mechanism of action. Preliminary data suggest that this compound may interact with specific cellular targets involved in signaling pathways related to inflammation and infection. Detailed interaction studies using techniques such as molecular docking and spectroscopy will provide insights into its binding affinities and selectivity towards various targets .

Several compounds share structural similarities with N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
4-methyl-N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamidePyrrolidinone ring, nitro groupExhibits different substitution patterns on the aromatic ring
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamideSimilar core structureContains dimethyl substitutions affecting electronic properties
4-methyl-N-(5-(4-methylphenyl)sulfonamido)benzenesulfonamideSulfonamide groupsDifferent functional groups that may alter solubility and reactivity

The uniqueness of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-nitrobenzamide lies in its specific combination of methoxy groups and the arrangement of its functional groups, which confer distinct chemical and biological properties compared to these similar compounds .

XLogP3

1.8

Dates

Last modified: 08-17-2023

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